2-Bromo-3-difluoromethoxy-4-nitrotoluene
Description
2-Bromo-3-difluoromethoxy-4-nitrotoluene (CAS: 1807116-34-2) is a halogenated aromatic compound featuring a toluene backbone substituted with bromine (Br) at position 2, a difluoromethoxy group (-OCHF₂) at position 3, a nitro group (-NO₂) at position 4, and a methyl group (-CH₃) at position 1. This compound is marketed by EOS Med Chem for pharmaceutical research applications, with pricing available upon inquiry. Key features of its commercial availability include free shipping for orders exceeding $10,000, secure payment methods, and a risk-free refund policy .
The electron-withdrawing nitro and difluoromethoxy groups likely influence reactivity and binding affinity, while the bromine atom may serve as a synthetic handle for further functionalization.
Properties
CAS No. |
1807116-34-2 |
|---|---|
Molecular Formula |
C8H6BrF2NO3 |
Molecular Weight |
282.04 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(12(13)14)7(6(4)9)15-8(10)11/h2-3,8H,1H3 |
InChI Key |
IPOYOEBNDWLEDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])OC(F)F)Br |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])OC(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-bromo-3-difluoromethoxy-4-nitrotoluene, we compare it with structurally related compounds from the same supplier and analogous derivatives reported in medicinal chemistry literature.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The difluoromethoxy group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 5-chloro-2-methoxy-3-methylaniline . Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in target proteins compared to chlorine, as seen in kinase inhibitor scaffolds.
Electronic Profile :
- The electron-withdrawing nitro group in the title compound contrasts with the electron-donating amine group in 5-chloro-2-methoxy-3-methylaniline, drastically altering reactivity. Nitro groups are often used to tune redox properties or act as directing groups in electrophilic substitution.
Heterocyclic vs. Aromatic Systems :
- Compounds like methyl 4-((5-(2-methoxyphenyl)-1,2,4-triazol-3-yl)methoxy)benzoate incorporate triazole rings , which are prevalent in antifungal and anticancer agents due to their hydrogen-bonding capacity. In contrast, the toluene core of the title compound prioritizes planar aromatic interactions.
Synthetic Versatility :
- The bromine atom in this compound offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas esters in other listed compounds (e.g., methyl benzoate derivatives) enable hydrolysis or transesterification pathways.
Research Findings
- Thermal Stability : Difluoromethoxy-substituted aromatics generally exhibit higher thermal stability than methoxy analogs due to reduced electron density and stronger C-F bonds.
- Bioavailability : Nitro groups can limit oral bioavailability due to increased molecular weight and polarity, but fluorinated groups like -OCHF₂ may counterbalance this by enhancing membrane permeability .
Preparation Methods
Direct Bromination of Substituted Toluene Derivatives
One of the most common approaches involves the bromination of appropriately substituted methylbenzenes, specifically nitrotoluenes, under controlled conditions. This method leverages free-radical bromination, often facilitated by radical initiators or light, to selectively introduce bromine at the methyl group or aromatic ring positions.
- Starting with 4-nitrotoluene derivatives, bromination is performed using molecular bromine (Br₂) in the presence of a radical initiator such as AIBN or under UV light to generate radicals.
- The reaction conditions are optimized to favor mono-bromination, avoiding polybromination or overbromination.
- The process can be conducted in inert solvents like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.
- Patent literature indicates that free-radical bromination of nitrotoluenes with bromine, sometimes in the presence of N-bromosuccinimide (NBS), yields nitrobenzyl bromides efficiently.
- For example, a process described in a patent involves bromination of nitrotoluene derivatives under visible light irradiation, which enhances selectivity and yield.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | Br₂ + radical initiator or UV | Room temp to 80°C | Variable | Selective for methyl or aromatic bromination |
Bromination of 4-Nitrotoluene Derivatives with Brominating Agents
Another refined method involves using specific brominating agents such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or bromine in the presence of acids, to generate nitrobenzyl bromides via radical or electrophilic substitution.
- A process detailed in a patent describes bromination of nitrotoluenes with NBS under radical conditions, often under UV or visible light, to produce nitrobenzyl bromides with high selectivity.
- The reaction typically proceeds in solvents like acetonitrile or dichloromethane, with controlled temperature to prevent side reactions.
| Reagent | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|
| NBS | Acetonitrile | Visible light irradiation | ~70-85% | Selective benzylic bromination |
The synthesis of 2-bromo-3-difluoromethoxy-4-nitrotoluene specifically requires the introduction of the difluoromethoxy group and nitro substituent at precise positions on the aromatic ring.
- Nitration: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position, typically the para or ortho position relative to existing substituents.
- Introduction of Difluoromethoxy Group: This is achieved via nucleophilic substitution or displacement reactions involving difluoromethylating agents. For example, the use of difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfonates under basic conditions facilitates the attachment of the difluoromethoxy group.
- Halogenation: Bromination at the methyl group or aromatic ring is performed subsequently, often under radical conditions, to yield the target compound.
- A documented synthesis involves first nitrating toluene derivatives, then selectively introducing the difluoromethoxy group via nucleophilic substitution, followed by bromination at the methyl or aromatic positions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | 0–25°C | 60–80% | Para or ortho nitration |
| Difluoromethoxy introduction | Difluoromethylating agent + base | Reflux or room temp | 50–70% | Selective substitution |
| Bromination | Br₂ or NBS | UV or radical initiator | 70–85% | Position-specific |
Advanced Synthesis via Multi-Step Pathways
Some literature reports describe multi-step syntheses involving initial formation of a nitrobenzene intermediate, followed by selective halogenation, and subsequent functionalization.
- Starting from 4-methylphenol, nitration yields 4-methyl-2-nitrophenol.
- Conversion of phenol to the corresponding difluoromethoxy derivative via methylation and fluorination.
- Bromination at methyl or aromatic positions using radical bromination techniques.
- A detailed synthesis pathway involves nitration, methylation, fluorination, and bromination, with purification at each stage to ensure regioselectivity and high yield.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | 0–25°C | 60–80% | |
| Methylation | Methyl iodide + base | Reflux | 70–85% | |
| Fluorination | HF or specialized reagents | Controlled temperature | 50–65% | |
| Bromination | Br₂ or NBS | UV or radical initiation | 70–85% |
Summary of Key Findings
| Methodology | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Radical bromination with bromine or NBS | High selectivity, adaptable | Overbromination risk | 70–85% |
| Bromination under visible light irradiation | Enhanced selectivity, milder conditions | Requires controlled light source | 70–85% |
| Multi-step aromatic substitution | Precise regioselectivity | Longer synthesis time | 50–70% per step |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-3-difluoromethoxy-4-nitrotoluene, and how can reaction conditions be optimized?
Answer:
- Stepwise Synthesis : Begin with nitration of a toluene derivative, followed by bromination and difluoromethoxy introduction. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in the presence of sulfuric/trifluoroacetic acid (as in ) is effective.
- Optimization : Adjust stoichiometry of brominating agents (e.g., NBS) and reaction time to minimize side products. Monitor temperature (e.g., room temperature for 16 hours) to avoid over-bromination .
- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the target compound.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Compare H and C NMR shifts with structurally similar bromonitrotoluene derivatives (e.g., 2-Bromo-4-nitrotoluene in ).
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
- Melting Point Analysis : Cross-reference with literature values (e.g., 38–40°C for 2-Bromo-6-nitrotoluene in ).
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy and nitro groups influence regioselectivity in cross-coupling reactions?
Answer:
- Electronic Profiling : The nitro group (-NO) is a strong electron-withdrawing meta-director, while the difluoromethoxy (-OCFH) group is electron-withdrawing but may exhibit ortho/para-directing behavior due to resonance. Computational DFT studies can map electron density to predict reactive sites .
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare yields at different positions to confirm computational predictions .
Q. How can conflicting data on thermal stability be resolved when analyzing decomposition products?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N). Compare with nitroaromatic analogs (e.g., 2,4-dinitrotoluene in ) to identify decomposition thresholds.
- GC-MS Post-Decomposition : Detect volatile byproducts (e.g., Br, NO) and correlate with thermolytic pathways. Reproducibility across multiple batches is critical to rule out experimental error .
Q. What strategies mitigate low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?
Answer:
- Activation of Leaving Groups : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance bromide displacement.
- Catalytic Systems : Introduce Cu(I) or Pd catalysts to facilitate NAS, as demonstrated in bromonitrobenzene reactions ().
- Competing Pathways : Monitor for nitration reversal under acidic conditions; optimize pH to stabilize intermediates .
Key Methodological Recommendations
- Reproducibility : Document reaction parameters (solvent purity, catalyst aging) rigorously to address data discrepancies.
- Safety Protocols : Handle thermal decomposition products (e.g., NO) in fume hoods, referencing safety guidelines in .
- Advanced Spectroscopy : Use microspectroscopic imaging () to study surface adsorption in environmental chemistry applications.
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